molecular formula C16H18 B14562032 1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene CAS No. 61838-63-9

1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene

Cat. No.: B14562032
CAS No.: 61838-63-9
M. Wt: 210.31 g/mol
InChI Key: LPIUSLSFARWCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene is an organic compound characterized by the presence of two 3-methylbuta-1,2-dien-1-yl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene typically involves the reaction of 1,2-dibromobenzene with 3-methylbuta-1,2-diene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(3-methylbuta-1,2-dien-1-yl)benzene is unique due to the presence of two 3-methylbuta-1,2-dien-1-yl groups, which confer distinct chemical properties and reactivity. This structural feature allows for a wide range of chemical transformations and applications that are not possible with similar compounds .

Properties

CAS No.

61838-63-9

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C16H18/c1-13(2)9-11-15-7-5-6-8-16(15)12-10-14(3)4/h5-8,11-12H,1-4H3

InChI Key

LPIUSLSFARWCNG-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC1=CC=CC=C1C=C=C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.